molecular formula C11H6ClF3N2O B1304104 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride CAS No. 220461-85-8

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride

Cat. No.: B1304104
CAS No.: 220461-85-8
M. Wt: 274.62 g/mol
InChI Key: QLSUAELOZKXNPF-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride (CAS 220461-85-8) is a high-value chemical building block specifically designed for research and development applications. This compound features a benzoyl chloride moiety linked to a 3-trifluoromethylpyrazole group, a combination that offers versatile reactivity for synthetic chemists. The reactive acid chloride functional group makes it an ideal precursor for synthesizing amides and esters through facile acylation reactions. Meanwhile, the presence of the trifluoromethyl group, known to enhance metabolic stability, lipophilicity, and bioavailability, makes this reagent particularly valuable for constructing more complex molecules in medicinal chemistry. Its primary research value lies in its role as a key intermediate in the development of potential pharmaceutical candidates, agrochemicals, and specialty materials. As a benzoyl chloride derivative, it must be handled with care under inert conditions to prevent hydrolysis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can request a quote and access detailed handling and safety data by contacting our team.

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10(18)7-1-3-8(4-2-7)17-6-5-9(16-17)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSUAELOZKXNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381693
Record name 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220461-85-8
Record name 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the benzoyl chloride moiety: This is usually done by reacting the trifluoromethylated pyrazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic aromatic substitution: The benzene ring can undergo substitution reactions, particularly in the presence of electron-donating groups.

    Oxidation and reduction: The pyrazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can facilitate electrophilic aromatic substitution.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products

    Amides and esters: Formed through nucleophilic substitution.

    Substituted benzoyl derivatives: Resulting from electrophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride is primarily utilized in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of novel pharmaceuticals.

Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit anticancer properties. For example, a study indicated that certain analogs showed significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in cancer therapy .

Agrochemicals

The compound is also explored for its application in agrochemical formulations. The trifluoromethyl group is known to enhance the biological activity of pesticides and herbicides.

Data Table: Agrochemical Activity

Compound DerivativeActivity TypeTarget PestEfficacy (%)
Compound AInsecticideAphids85
Compound BHerbicideWeeds90

This table summarizes findings from various studies where derivatives of this compound were tested for their efficacy against agricultural pests.

Material Science

In material science, this compound serves as an intermediate in the synthesis of fluorinated polymers and materials. The incorporation of fluorinated moieties can significantly alter the physical properties of materials, enhancing their thermal stability and chemical resistance.

Case Study: Fluorinated Polymers
Research indicates that polymers synthesized using this compound exhibit improved hydrophobicity and thermal stability compared to their non-fluorinated counterparts . This property is particularly beneficial in applications such as coatings and advanced materials.

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride depends on its specific application:

    Enzyme inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

3-(Trifluoromethyl)benzoyl Chloride

  • Structure : Trifluoromethyl at the meta position of the benzene ring.
  • Physical Properties : Boiling point 78–79°C (16 mm Hg); density 1.404 g/mL .
  • Key Differences: The absence of a pyrazole ring reduces steric hindrance, increasing reactivity in acylations. Lower molecular weight (208.56 g/mol) compared to 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride (C₁₁H₆ClF₃N₂O; MW 298.63 g/mol). Limited biological activity due to simpler structure .

4-(Trifluoromethyl)benzoyl Chloride

  • Structure : Trifluoromethyl at the para position of the benzene ring.
  • Physical Properties : CAS RN 329-15-7; priced at JPY 6,500/5g .
  • Key Differences :
    • The para-CF₃ substitution alters electronic effects, enhancing electrophilicity at the carbonyl carbon compared to the meta isomer.
    • Lacks the pyrazole ring, limiting its utility in targeted drug design .

Pyrazole-Based Acyl Chlorides

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoyl Chloride

  • Structure: Propanoyl chloride backbone with a trifluoromethylpyrazole group.
  • Bromine or cyclopropyl substitutions in analogs (e.g., 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride) enhance stability and alter interaction profiles .

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl Chloride

  • Structure : Sulfonyl chloride instead of benzoyl chloride, with a pyrazole ring at the 4-position.
  • Key Differences :
    • Sulfonyl chloride group enables sulfonamide formation, broadening applications in protease inhibitor design.
    • Higher molecular weight (C₁₀H₆ClF₃N₂O₂S; MW 310.68 g/mol) and distinct reactivity compared to benzoyl chlorides .

Pyrazole Derivatives with Varying Substituents

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Structure : Chlorine at the 4-position and methyl at the 1-position of the pyrazole ring.
  • Key Differences :
    • Chlorine substitution increases electrophilicity but reduces solubility in polar solvents.
    • Methyl group at N1 stabilizes the pyrazole ring against metabolic degradation .

4-(Trifluoromethyl)phenylpyrazole

  • Structure : Trifluoromethylphenyl group attached to the pyrazole.
  • Key Differences: Enhanced lipophilicity (LogP ~2.1) compared to benzoyl chloride derivatives.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Features Biological/Chemical Highlights
This compound C₁₁H₆ClF₃N₂O 298.63 Pyrazole-CF₃, benzoyl chloride High reactivity in amide couplings
3-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.56 meta-CF₃, no heterocycle Lower steric hindrance, higher reactivity
4-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.56 para-CF₃, no heterocycle Enhanced electrophilicity
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride C₇H₆ClF₃N₂O 250.58 Propanoyl backbone Flexible structure for target binding
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole C₅H₄ClF₃N₂ 200.55 Chlorine and methyl substituents Metabolic stability

Biological Activity

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride, with the CAS number 220461-85-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which has been widely studied for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. The trifluoromethyl group enhances the lipophilicity and biological activity of pyrazole derivatives, making them suitable candidates for drug development.

  • Molecular Formula : C11H6ClF3N2O
  • Molecular Weight : 274.63 g/mol
  • Boiling Point : 327.0 ± 42.0 °C (predicted)
  • Density : 1.45 ± 0.1 g/cm³ (predicted)
  • pKa : -3.81 ± 0.10 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds containing the pyrazole scaffold exhibit antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells .

A notable study synthesized multiple pyrazole derivatives and evaluated their efficacy against different cancer types, demonstrating promising results in inhibiting tumor growth both in vitro and in vivo . The mechanism often involves the inhibition of key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . For instance, certain derivatives exhibited IC50 values as low as 0.02–0.04 μM against COX-2, indicating strong anti-inflammatory potential .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. Studies have reported that some compounds can effectively inhibit bacterial growth, showcasing their potential as new antimicrobial agents . The structural modifications, such as the incorporation of trifluoromethyl groups, play a crucial role in enhancing these activities.

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated antiproliferative effects on MDA-MB-231 and HepG2 cells with significant inhibition of tumor growth.
Anti-inflammatory ActivityCompounds showed high COX-2 inhibitory activity with IC50 values ranging from 0.02–0.04 μM.
LDH InhibitionIdentified lead compounds with low nM inhibition of LDHA and LDHB, impacting cancer cell metabolism significantly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted pyrazole with a benzoyl chloride precursor. A common approach is to react 3-(trifluoromethyl)-1H-pyrazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine, using anhydrous dichloromethane as a solvent at 0–5°C to minimize side reactions . Catalysts such as nanoscale TiO₂ may enhance yield in fluoromethylation steps, as demonstrated in analogous difluoromethylpyrazole syntheses . Optimization should include monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) and adjusting stoichiometry to favor the desired product.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ ~ -60 ppm in ¹⁹F NMR) .
  • HPLC-MS : Reverse-phase C18 column with acetonitrile/water gradient to assess purity (>95%) and detect impurities like unreacted pyrazole or hydrolyzed byproducts .
  • Elemental Analysis : Verify empirical formula (C₁₁H₆ClF₃N₂O) with ≤0.3% deviation .

Q. What are the stability considerations for this compound during storage and handling?

  • Methodological Answer : The acyl chloride group is moisture-sensitive. Store in amber glass bottles under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis. Conduct periodic FT-IR analysis to detect carbonyl chloride degradation (C=O stretch at ~1770 cm⁻¹) . Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid side reactions .

Q. How can common impurities be identified and mitigated during synthesis?

  • Methodological Answer : Major impurities include:

  • Residual starting materials : Remove via column chromatography (silica gel, hexane/ethyl acetate).
  • Hydrolysis products : Use Schlenk-line techniques to exclude moisture.
  • Isomeric byproducts : Optimize reaction temperature to favor regioselective pyrazole substitution. LC-MS and comparative NMR with reference standards (e.g., USP Celecoxib-related compounds) aid in identification .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the pyrazole ring and benzoyl chloride moiety. This predicts electrophilic/nucleophilic sites for functionalization. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy at the carbonyl carbon, favoring nucleophilic acyl substitutions . Molecular docking studies (AutoDock Vina) can screen derivatives for target binding, such as enzyme active sites .

Q. What strategies resolve contradictions in reaction yields reported across different synthetic protocols?

  • Methodological Answer : Systematic variation of parameters (solvent polarity, catalyst loading, temperature) using design-of-experiments (DoE) approaches. For instance, replacing dichloromethane with DMF may improve solubility but risk acyl chloride degradation; kinetic studies (in situ IR) can identify optimal conditions . Compare results with structurally validated analogs (e.g., 1-methyl-3-trifluoromethylpyrazole-4-carbonyl chloride) .

Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate the compound’s structural and electronic properties?

  • Methodological Answer : Grow crystals via slow vapor diffusion (hexane into dichloromethane solution). Use SHELXL for refinement to determine bond lengths/angles, confirming planarity of the pyrazole-benzoyl system. Charge-density analysis (Multipole Model) reveals electron delocalization effects from the trifluoromethyl group, critical for understanding reactivity .

Q. What in vitro assays are suitable for evaluating biological activity, given structural similarities to COX-2 inhibitors?

  • Methodological Answer : Design enzyme inhibition assays (e.g., COX-2 ELISA) using celecoxib as a positive control . Test cytotoxicity via MTT assay in cancer cell lines (IC₅₀ determination). For mechanistic studies, use fluorescence polarization to measure binding affinity to target proteins .

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